N-(3-(1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide

Description

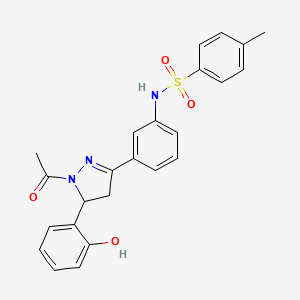

N-(3-(1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 4,5-dihydro-1H-pyrazoline core substituted with an acetyl group, a 2-hydroxyphenyl ring, and a 4-methylbenzenesulfonamide moiety.

The compound’s synthesis likely follows cyclocondensation strategies similar to those reported for structurally related pyrazoline derivatives. For instance, analogous compounds (e.g., Compounds 51 and 52 in ) were synthesized via reactions between hydrazine derivatives and diketones under high-temperature conditions (165°C) with acetic anhydride, followed by silica gel chromatography for purification .

Properties

IUPAC Name |

N-[3-[2-acetyl-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c1-16-10-12-20(13-11-16)32(30,31)26-19-7-5-6-18(14-19)22-15-23(27(25-22)17(2)28)21-8-3-4-9-24(21)29/h3-14,23,26,29H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYVOZHODFWNDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(C3)C4=CC=CC=C4O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound can be structurally represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of various aromatic amines with acetylated pyrazole intermediates. The synthesis pathway may include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Acetylation : The introduction of the acetyl group to the pyrazole structure.

- Sulfonamide Formation : Coupling with sulfonamide derivatives to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Antibacterial Properties

Pyrazoline derivatives have been noted for their antibacterial activities against both Gram-positive and Gram-negative bacteria. In vitro studies employing disc diffusion methods have demonstrated that certain derivatives exhibit significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds similar to this compound have shown promising anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vivo studies indicated that these compounds can reduce inflammation markers in animal models .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives revealed that specific modifications to the pyrazole ring enhanced cytotoxicity against cancer cell lines. The study utilized molecular docking techniques to predict binding affinities to targets involved in cancer proliferation pathways, showing that certain derivatives had IC50 values lower than conventional chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a derivative was tested for its ability to inhibit PGE2 production in rat serum samples. The results indicated a significant reduction in PGE2 levels, suggesting a strong anti-inflammatory effect comparable to established NSAIDs .

Research Findings Summary Table

| Activity | Compound | Mechanism | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | Pyrazole Derivative A | Induces apoptosis | IC50 = 15 µM (MCF-7) |

| Antibacterial | Pyrazole Derivative B | Inhibits bacterial growth | Zone of inhibition = 20 mm (E. coli) |

| Anti-inflammatory | Pyrazole Derivative C | COX inhibition | PGE2 reduction = 70% |

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(3-(1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide typically involves several steps:

- Formation of the Pyrazole Ring: The initial step often includes the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.

- Acetylation: The introduction of the acetyl group is achieved through acetic anhydride or acetyl chloride treatment.

- Sulfonamide Formation: The final step involves the reaction with sulfonamide derivatives to yield the target compound.

Antibacterial Properties

Research has shown that compounds similar to this compound exhibit significant antibacterial activity. For example, a study demonstrated that pyrazole derivatives possess inhibitory effects against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Table 1: Antibacterial Activity of Related Pyrazole Derivatives

| Compound Name | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 30 |

| Compound B | Escherichia coli | 28 |

| Compound C | Pseudomonas aeruginosa | 25 |

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Similar compounds have shown potential as selective COX-II inhibitors, which are crucial for managing inflammatory diseases .

Case Study: COX-II Inhibition

A series of pyrazole derivatives were synthesized and evaluated for their COX-II inhibitory activity. One derivative exhibited an IC50 value significantly lower than that of standard anti-inflammatory drugs, indicating its potential as a therapeutic agent in treating inflammatory conditions .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines in vitro .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound D | MCF-7 (Breast Cancer) | 10 |

| Compound E | HeLa (Cervical Cancer) | 12 |

| Compound F | A549 (Lung Cancer) | 15 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a pyrazoline core with several analogs but differs in substituents, which critically influence physicochemical and biological properties. Key structural variations include:

- Substituents on the pyrazoline ring : The 2-hydroxyphenyl group contrasts with lipophilic (e.g., 4-(tert-butyl)phenyl in Compound 51) or electron-withdrawing (e.g., 4-(trifluoromethyl)phenyl in Compound 52) substituents in related compounds .

- Sulfonamide vs. amide moieties : Unlike benzoxazole-pyrazoline hybrids (e.g., Compounds 7c–7h in ), which feature amide linkages, the target compound contains a 4-methylbenzenesulfonamide group. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and enhanced stability compared to amides .

Physicochemical Properties

A comparison of molecular weights, solubility, and thermal stability is summarized below:

*Estimated based on structural analogy.

- Solubility : The 2-hydroxyphenyl group in the target compound likely improves aqueous solubility compared to tert-butyl (Compound 51) or trifluoromethyl (Compound 52) derivatives. However, the 4-methylbenzenesulfonamide may reduce solubility relative to amide-containing analogs (e.g., Compound 7c) .

- Thermal Stability : Melting points for sulfonamide derivatives are typically higher than those of amides due to stronger intermolecular interactions.

Analytical Characterization

The target compound’s structural confirmation would involve:

- NMR Spectroscopy : Expected signals include a singlet for the acetyl group (δ ~2.1–2.3), aromatic protons for the 2-hydroxyphenyl ring (δ ~6.5–7.5), and downfield shifts for sulfonamide protons (δ ~7.5–8.5) .

- Mass Spectrometry : A molecular ion peak (M+H⁺) around m/z 460–480, consistent with its molecular weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.